molecular formula C13H14FNO3 B2523057 Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate CAS No. 2034290-99-6

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate

Cat. No.: B2523057
CAS No.: 2034290-99-6
M. Wt: 251.257
InChI Key: BPRNMRZJFVJNCK-UHFFFAOYSA-N
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Description

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Safety and Hazards

While specific safety and hazard information for Methyl FMACB is not available, it’s important to handle all chemicals with care. For example, Methyl benzoate, a related compound, is considered a combustible liquid and is harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-(fluoromethyl)azetidine-1-carbonyl)benzoate is unique due to the combination of the azetidine ring, fluoromethyl group, and benzoate ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[3-(fluoromethyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-18-13(17)11-4-2-10(3-5-11)12(16)15-7-9(6-14)8-15/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNMRZJFVJNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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